

BP Fluor 430 Azide: A Technical Guide to Solubility and Applications

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Compound of Interest

Compound Name: BP Fluor 430 azide

Cat. No.: B15622373

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **BP Fluor 430 azide** in aqueous and organic solvents, specifically water and dimethyl sulfoxide (DMSO). This document details experimental protocols for solubility determination and the preparation of stock solutions for common bio-conjugation applications.

Core Properties of BP Fluor 430 Azide

BP Fluor 430 azide is a green-fluorescent probe widely utilized in bio-conjugation reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its favorable spectral properties and water solubility make it a versatile tool for labeling and detecting alkyne-modified biomolecules.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₀ F ₃ N ₅ O ₆ S	[1]
Molecular Weight	585.6 g/mol	[1]
Excitation Maximum (λ _{ex})	430 nm	[1]
Emission Maximum (λ _{em})	539 nm	[1]
Extinction Coefficient	15,000 cm ⁻¹ M ⁻¹	[1]

Solubility Profile

While precise quantitative solubility limits are not extensively published, technical data sheets consistently report **BP Fluor 430 azide** as soluble in both water and DMSO.[1][2][3] The sulfonate group in its structure contributes to its aqueous solubility.[4] For many fluorescent dyes, DMSO is a common solvent for preparing high-concentration stock solutions.[5]

Solvent	Qualitative Solubility
Water	Soluble[1][2]
Dimethyl Sulfoxide (DMSO)	Soluble[1][2]
Dimethylformamide (DMF)	Soluble[1][3]

Experimental Protocols

Protocol for Determining Approximate Solubility

To ascertain the practical solubility limit of **BP Fluor 430 azide** in a specific buffer or solvent for your experimental needs, the following serial dilution protocol can be employed. This method provides a reliable estimation of the concentration at which the compound remains fully solvated.

Materials:

- **BP Fluor 430 azide** solid
- Solvent of interest (e.g., Deionized Water, Phosphate-Buffered Saline (PBS), DMSO)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Calibrated pipettes and tips
- Spectrophotometer or microplate reader (optional, for higher precision)

Procedure:

- Preparation of a Concentrated Stock Solution:
 - Weigh out a precise amount of **BP Fluor 430 azide** (e.g., 1 mg).
 - Add a small, precise volume of the solvent (e.g., 100 μ L of water or DMSO) to the solid to create a concentrated stock solution. For a 1 mg sample in 100 μ L, the initial concentration would be 10 mg/mL.
 - Vortex the solution vigorously for at least 1 minute to ensure maximum dissolution.
- Serial Dilutions:
 - Prepare a series of microcentrifuge tubes, each containing a specific volume of the solvent (e.g., 90 μ L).
 - Transfer a known volume of the concentrated stock solution (e.g., 10 μ L) to the first tube of solvent, and vortex thoroughly. This will create a 1:10 dilution.
 - Continue this serial dilution process for several steps to create a range of concentrations.
- Solubility Assessment (Visual Inspection):
 - After thorough mixing, visually inspect each tube against a dark background.
 - Observe for any signs of precipitation, cloudiness, or particulate matter.
 - The highest concentration that remains a clear, homogenous solution is the approximate solubility limit under those conditions.
- Solubility Assessment (Spectroscopic Measurement - Optional):
 - For a more quantitative assessment, centrifuge all tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
 - Carefully transfer the supernatant to a new tube or a microplate well.
 - Measure the absorbance of the supernatant at the maximum absorbance wavelength of BP Fluor 430 (430 nm).

- Plot absorbance versus concentration. The point at which the absorbance reading plateaus indicates the saturation point, and thus the solubility limit.

Preparation of Stock Solutions for "Click Chemistry"

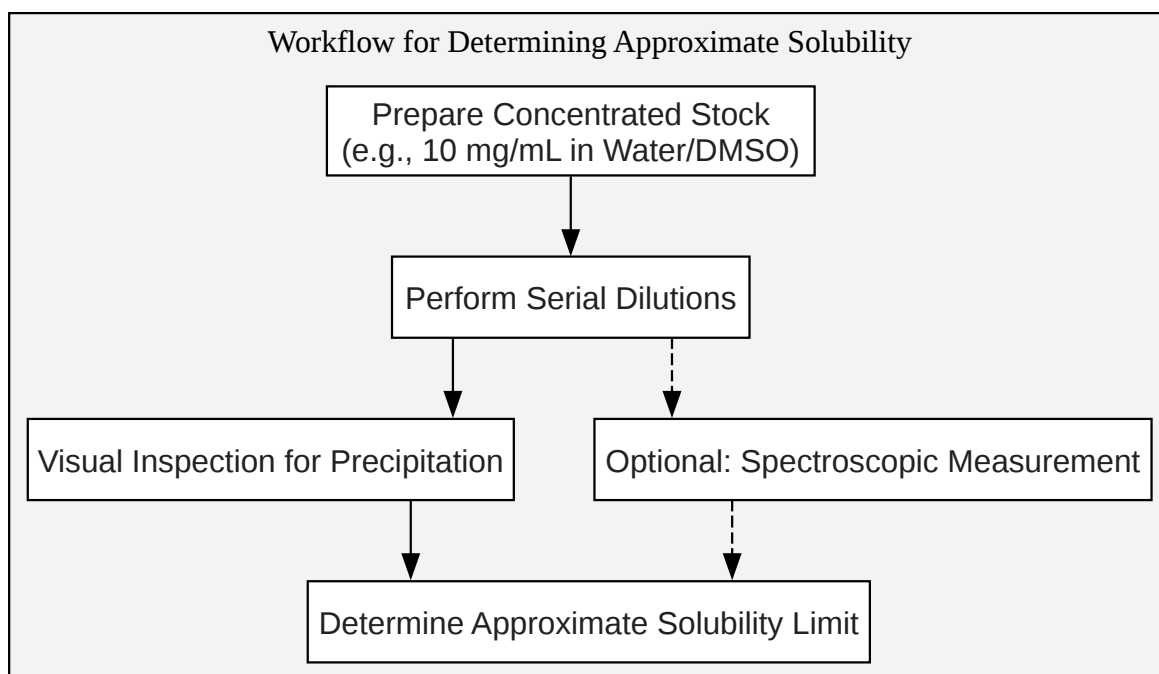
In many "click chemistry" protocols, a 10 mM stock solution of the fluorescent azide in DMSO is recommended.^{[6][7]} This concentration has been proven effective for labeling oligonucleotides and other biomolecules.

Procedure:

- Calculation:
 - Molecular Weight (MW) of **BP Fluor 430 azide** = 585.6 g/mol (or 585.6 mg/mmol).
 - To prepare a 10 mM solution, you need 10 μmol per mL of solvent.
 - $\text{Weight (mg)} = 10 \text{ μmol/mL} * 585.6 \text{ mg/mmol} * 1 \text{ mmol/1000 μmol} * \text{Volume (mL)}$
 - For 1 mL of a 10 mM stock solution, you would need 5.856 mg of **BP Fluor 430 azide**.
 - For a smaller volume, for instance, 100 μL (0.1 mL), you would dissolve 0.586 mg of the compound in 100 μL of anhydrous DMSO.
- Dissolution:
 - Add the calculated amount of **BP Fluor 430 azide** to a microcentrifuge tube.
 - Add the appropriate volume of high-quality, anhydrous DMSO.
 - Vortex thoroughly until the solid is completely dissolved.
- Storage:
 - Store the DMSO stock solution at -20°C, protected from light and moisture.
 - For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

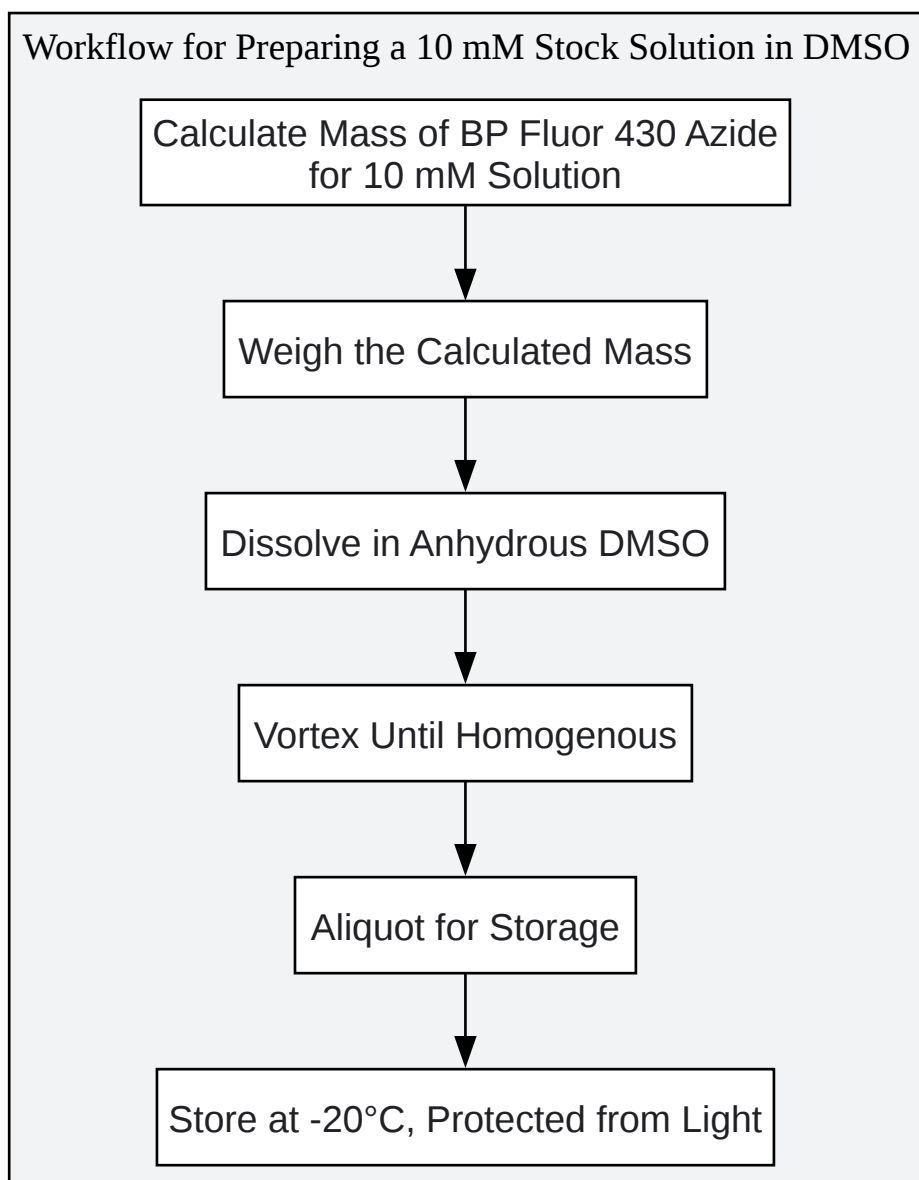
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for the experimental determination of the approximate solubility of **BP Fluor 430 azide**.



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Caption: Workflow for the preparation of a 10 mM stock solution of **BP Fluor 430 azide** in DMSO.

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